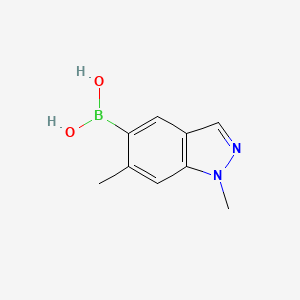
1,6-Dimethyl-1H-indazole-5-boronic acid
Overview
Description
1,6-Dimethyl-1H-indazole-5-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound It is characterized by the presence of a boronic acid group attached to the indazole ring, which imparts unique chemical properties
Mechanism of Action
Target of Action
Boronic acids, including indazole boronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . This suggests that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This is known as transmetalation. The 1,6-Dimethyl-1H-indazole-5-boronic acid likely participates in similar reactions, contributing its indazole group to the formation of new carbon-carbon bonds.
Biochemical Pathways
The compound’s indazole group is a key component of many functional molecules used in a variety of applications . Therefore, it may influence a wide range of biochemical pathways depending on the context of its use.
Pharmacokinetics
The compound is a solid at room temperature and is typically stored in an inert atmosphere at 2-8°c for stability . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds , potentially leading to the synthesis of various organic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the efficacy of its action in Suzuki-Miyaura cross-coupling reactions may be influenced by factors such as the presence of a palladium catalyst and the nature of the organic groups involved .
Biochemical Analysis
Biochemical Properties
1,6-Dimethyl-1H-indazole-5-boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. The boronic acid group forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is highly specific and can be exploited to study the function of serine proteases in various biological processes. Additionally, this compound can interact with other biomolecules, such as nucleic acids and carbohydrates, through hydrogen bonding and hydrophobic interactions, further expanding its utility in biochemical research .
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, the inhibition of serine proteases by this compound can affect the activation of downstream signaling molecules, leading to altered cellular responses. Furthermore, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins. Its effects on cellular metabolism are also noteworthy, as it can influence metabolic pathways by inhibiting enzymes involved in key metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The boronic acid group forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is highly specific and can be exploited to study the function of serine proteases in various biological processes. Additionally, this compound can interact with other biomolecules, such as nucleic acids and carbohydrates, through hydrogen bonding and hydrophobic interactions, further expanding its utility in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Studies have shown that the inhibitory effects of this compound on serine proteases can persist for several hours, but prolonged exposure may lead to reduced efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that the compound can have lasting effects on cellular function, although the extent of these effects may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively inhibit serine proteases without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage. It is important to carefully optimize the dosage of this compound in animal studies to balance its therapeutic effects with potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, potentially influencing metabolic flux and metabolite levels. The compound’s interaction with enzymes such as cytochrome P450 can also affect its metabolic fate, leading to variations in its pharmacokinetic properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be transported to various cellular compartments. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of specific binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules depending on its localization. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-1H-indazole-5-boronic acid can be synthesized through several synthetic routes. One common method involves the borylation of 1,6-dimethyl-1H-indazole using boronic acid derivatives. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale borylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1H-indazole-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Acetate: Used as a catalyst in coupling reactions.
Potassium Carbonate: Used as a base in borylation and coupling reactions.
Hydrogen Peroxide: Used as an oxidizing agent in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Indazoles: Formed through substitution reactions.
Scientific Research Applications
1,6-Dimethyl-1H-indazole-5-boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Material Science: Used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-indazole-6-boronic acid: Similar structure but with the boronic acid group attached at a different position on the indazole ring.
1-Methyl-1H-indazole-5-boronic acid: Lacks the additional methyl group at the 6-position.
Indazole-5-boronic acid: Lacks both methyl groups, making it less hydrophobic.
Uniqueness
1,6-Dimethyl-1H-indazole-5-boronic acid is unique due to the presence of two methyl groups, which can influence its chemical reactivity and binding properties. The specific positioning of the boronic acid group also affects its ability to participate in chemical reactions and interact with biological targets.
Properties
IUPAC Name |
(1,6-dimethylindazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-9-7(5-11-12(9)2)4-8(6)10(13)14/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZJUAROEJPNAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1C)N(N=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259383 | |
| Record name | B-(1,6-Dimethyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-74-4 | |
| Record name | B-(1,6-Dimethyl-1H-indazol-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(1,6-Dimethyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


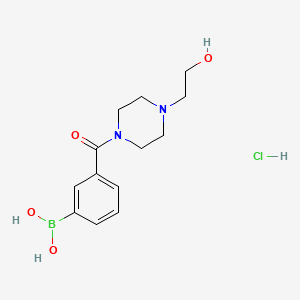
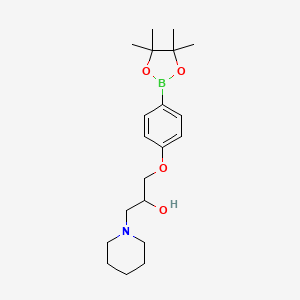
![Imidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1387057.png)
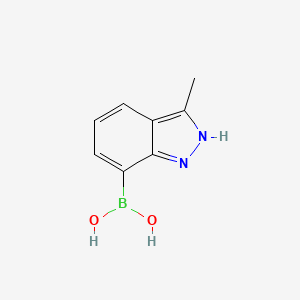
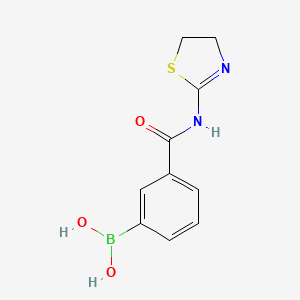
![4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine](/img/structure/B1387060.png)
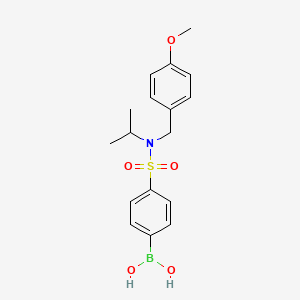
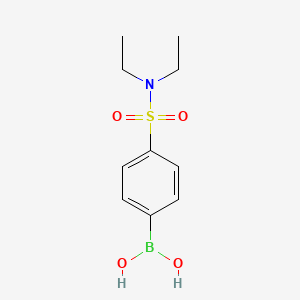
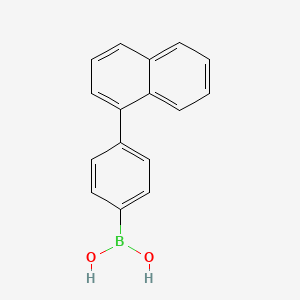
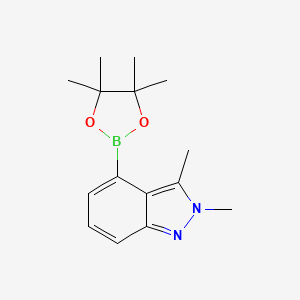
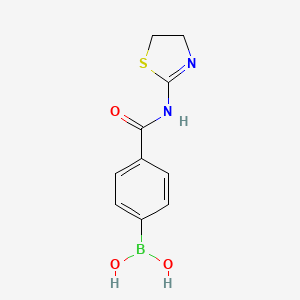
![[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B1387072.png)
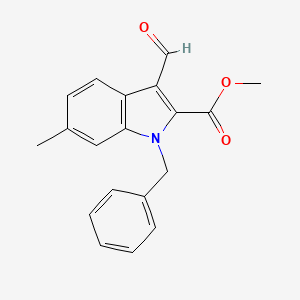
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387075.png)
